

# Physical properties of acetamidinium chloride

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Compound Name: Acetamide Hydrochloride

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An In-depth Technical Guide to the Physical Properties of Acetamidinium Chloride

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Acetamidinium chloride, the hydrochloride salt of acetamidine, is a fundamental building block in synthetic organic chemistry.<sup>[1][2]</sup> Its utility extends from the synthesis of vitamins, such as Thiamine (Vitamin B1), to the creation of a diverse range of nitrogen-containing heterocyclic compounds like pyrimidines and imidazoles.<sup>[1][3]</sup> A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the core physical characteristics of acetamidinium chloride, grounded in experimental data and established analytical techniques. It is designed to serve as a practical reference for scientists, offering not just data, but also the causality behind the experimental methods used to determine these properties.

## Chemical and Physical Identity

Acetamidinium chloride is a hygroscopic, white to cream crystalline solid.<sup>[1][3][4]</sup> Its propensity to absorb moisture from the atmosphere necessitates storage in a dry, inert environment to maintain its integrity.<sup>[2][3]</sup> The key identification and physical properties are summarized below.

Property	Value	Source(s)
IUPAC Name	ethanimidamide;hydrochloride	[1]
Synonyms	Acetamidine hydrochloride, Ethanimidamide monohydrochloride	[1][3][4]
CAS Number	124-42-5	[3][5]
Molecular Formula	C <sub>2</sub> H <sub>7</sub> ClN <sub>2</sub>	[3][6]
Molar Mass	94.54 g/mol	[4][7]
Appearance	White to cream crystalline powder/chunks	[3][8]
Hygroscopicity	Hygroscopic solid	[1][3][4]

## Thermal Properties: Melting Point and Decomposition

The thermal behavior of a compound is critical for understanding its stability and for defining processing parameters. Acetamidinium chloride exhibits a melting point that is typically reported within a range, often accompanied by decomposition.[4]

Thermal Property	Value	Source(s)
Melting Point	165-170 °C (decomposes)	[3][4][7][9]

Upon heating, the dry salt can decompose to yield acetonitrile and ammonium chloride.[1][4] In the presence of water, it undergoes hydrolysis to form acetic acid and ammonia.[1] This decomposition behavior underscores the importance of precise temperature control during experimental work.

## Expert Insight: Why Differential Scanning Calorimetry (DSC)?

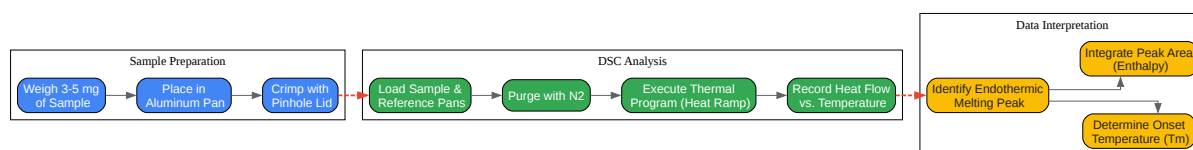
Differential Scanning Calorimetry (DSC) is the preferred method for accurately determining the melting point of a pure crystalline solid like acetamidinium chloride.<sup>[10][11]</sup> Unlike simple melting point apparatus, DSC measures the heat flow into the sample as a function of temperature.<sup>[10]</sup> This provides a highly sensitive and quantitative measure of the energy absorbed during the phase transition (enthalpy of fusion), resulting in a sharp, well-defined endothermic peak on the thermogram.<sup>[12]</sup> The onset temperature of this peak is taken as the melting point, offering a more precise value than visual methods. Furthermore, DSC can simultaneously reveal other thermal events, such as decomposition, which would appear as additional exothermic or endothermic peaks following the melt.<sup>[12]</sup>

## Protocol: Melting Point Determination by DSC

This protocol outlines the standardized procedure for analyzing the thermal properties of an organic salt using a heat-flux DSC instrument.<sup>[13]</sup>

- Sample Preparation:
  - Accurately weigh 3–5 mg of finely ground, dry acetamidinium chloride into a non-hermetic aluminum pan.
  - Crimp the pan with a lid that has a pinhole. The pinhole allows any volatiles released during decomposition to escape, preventing pressure buildup and ensuring a clean thermal profile.
  - Prepare an identical empty, sealed aluminum pan to serve as the reference.
- Instrument Setup:
  - Place the sample pan and the reference pan into the DSC cell.
  - Purge the cell with a constant flow of dry nitrogen gas (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.<sup>[13]</sup>
- Thermal Program:
  - Equilibrate the cell at room temperature (e.g., 25 °C).

- Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature well beyond the expected melting point (e.g., 200 °C).[13] A consistent heating rate is crucial for reproducible results.[11]
- Data Analysis:
  - Record the differential heat flow as a function of temperature.
  - The melting event will be observed as a sharp endothermic peak.
  - Determine the onset temperature of the peak, which corresponds to the melting point.
  - Integrate the peak area to calculate the enthalpy of fusion ( $\Delta H_{\text{fus}}$ ).



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Workflow for DSC analysis of acetamidinium chloride.

## Solubility Characteristics

The solubility of acetamidinium chloride is a key parameter for its use in synthesis, dictating solvent choice for reactions and purification. It exhibits high polarity, leading to excellent solubility in polar protic solvents and insolubility in non-polar organic solvents.

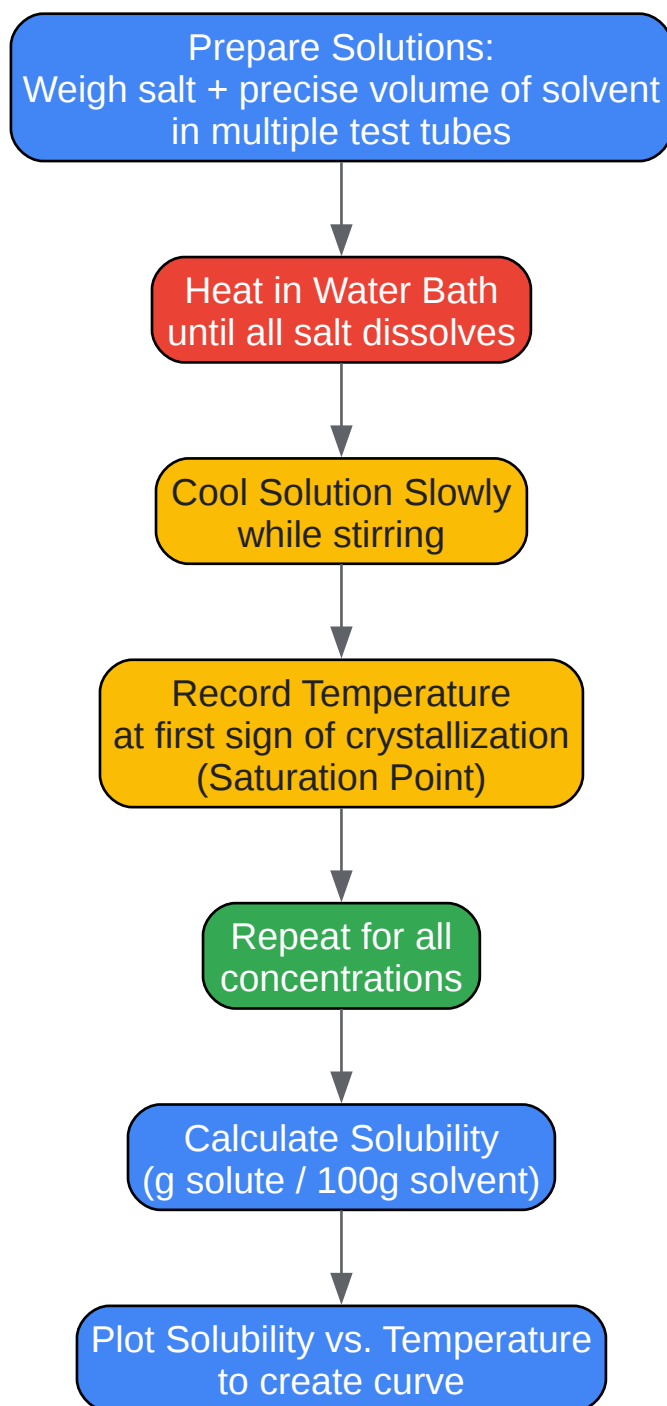
Solvent	Solubility	Source(s)
Water	Highly soluble (approx. 1 g/mL at 20 °C)	[3][7]
Ethanol	Soluble	[1][4][8]
Methanol	Soluble	[4]
Acetone	Insoluble	[3][4]
Diethyl Ether	Insoluble	[3][4]
Chloroform	Insoluble	[4]

## Protocol: Determination of a Solubility Curve

This method determines the solubility of a salt at various temperatures to construct a solubility curve.[14][15][16] The principle relies on identifying the precise temperature at which a solution of a known concentration becomes saturated, which is visually indicated by the first appearance of crystals upon cooling.[14]

- Preparation of Test Solutions:
  - Prepare a series of test tubes, each containing a precisely weighed mass of acetamidinium chloride.
  - To each tube, add a precise volume (e.g., 2.00 mL) of deionized water.[14] Record the exact mass of water added.
- Dissolution:
  - Heat the test tubes in a water bath to completely dissolve the solid. Stir gently with a glass rod if necessary.[15]
- Determining Saturation Temperature:
  - Remove one test tube from the hot water bath.
  - Place a thermometer into the solution and stir continuously.

- Carefully observe the solution as it cools. Record the temperature at the exact moment the first crystals appear.<sup>[14]</sup> This is the saturation temperature for that specific concentration.
- Repeat the heating and cooling cycle to ensure the temperature measurement is reproducible.
- Data Collection and Curve Construction:
  - Repeat Step 3 for all prepared test tubes.
  - Calculate the solubility for each trial in grams of solute per 100 g of solvent.
  - Plot the solubility ( g/100 g water) on the y-axis against the saturation temperature (°C) on the x-axis to generate the solubility curve.<sup>[15]</sup><sup>[16]</sup>



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Experimental workflow for generating a solubility curve.

## Crystallographic Properties

The precise three-dimensional arrangement of atoms in acetamidinium chloride has been elucidated by single-crystal X-ray diffraction, providing invaluable insight into its bonding and

structure.[17][18] This technique is the definitive method for determining the atomic and molecular structure of a crystalline compound.[19][20]

The crystal structure was determined using the heavy atom method from X-ray diffractometer data.[17][18] The analysis revealed a planar CCN<sub>2</sub> skeleton with equal C-N bond lengths, indicative of resonance delocalization of the positive charge across the N-C-N system.[17][18]

Crystallographic Parameter	Value	Source(s)
Crystal System	Monoclinic	[1][17][18]
Space Group	C2/c	[1][17][18]
Lattice Constants	a = 11.673(2) Å b = 9.862(2) Å c = 9.601(1) Å β = 111.71(2)°	[1][17][18]
C-N Bond Length (mean)	1.307 Å	[18]
C-C Bond Length	1.477(3) Å	[18]
Key Interactions	The chloride ion is surrounded by four amino-hydrogen atoms, indicating strong N-H...Cl hydrogen bonding interactions. [17][18]	

## Expert Insight: The Power of Single-Crystal X-ray Diffraction (SCXRD)

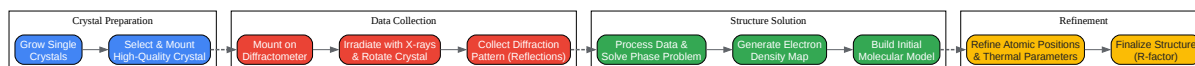
SCXRD provides an unambiguous determination of molecular structure.[21] The technique works by passing a beam of X-rays through a single, well-ordered crystal.[22] The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique, three-dimensional diffraction pattern of spots (reflections).[19][23] By measuring the geometric positions and intensities of these thousands of reflections, a 3D map of the electron density within the crystal can be calculated.[20] From this map, the precise positions of all atoms can be determined to within a fraction of an angstrom, revealing exact bond lengths, bond angles, and intermolecular interactions.[19]



## Protocol: Single-Crystal X-ray Diffraction (SCXRD) Analysis

- Crystal Growth and Selection:
  - Grow suitable single crystals of acetamidinium chloride. This is often achieved by slow evaporation of a saturated solution or by slow cooling.
  - Under a microscope, select a high-quality, single crystal (typically < 0.5 mm) that is free of cracks and defects.
- Crystal Mounting:
  - Mount the selected crystal on a goniometer head using a suitable adhesive or oil. For a deliquescent (highly hygroscopic) sample like acetamidinium chloride, this process must be done quickly, and the crystal is often coated or immediately placed in a cold stream of nitrogen gas on the diffractometer to prevent water absorption.[\[17\]](#)
- Data Collection:
  - Mount the goniometer on the X-ray diffractometer.
  - Center the crystal in the X-ray beam.
  - A preliminary data set is collected to determine the unit cell dimensions and crystal system.[\[17\]](#)
  - A full sphere of diffraction data is then collected by rotating the crystal through a series of angles, recording the intensity and position of each reflection with an area detector.[\[20\]](#)
- Structure Solution and Refinement:
  - The collected data is processed to correct for experimental factors.
  - The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.

- The model is refined using a full-matrix least-squares method, which adjusts the atomic positions and thermal parameters to achieve the best fit between the observed diffraction pattern and the one calculated from the model.[17][18] The final R-factor (e.g., R 0.037) indicates the quality of the fit.[17][18]



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General workflow for Single-Crystal X-ray Diffraction.

## Spectroscopic Properties

Spectroscopic data is essential for routine identification and confirmation of the molecular structure of acetamidinium chloride.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are used to confirm the molecular structure.[24] The  $^1\text{H}$  NMR spectrum would show signals corresponding to the methyl ( $\text{CH}_3$ ) and amine ( $\text{NH}_2$ ) protons, while the  $^{13}\text{C}$  NMR would show distinct signals for the methyl carbon and the central amidinium carbon.[25]
- Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present.[24] Key absorptions would include N-H stretching vibrations for the amino groups and C-N stretching vibrations characteristic of the amidinium cation.[26][27]

## Conclusion

This guide has detailed the essential physical properties of acetamidinium chloride, a compound of significant importance in chemical synthesis. Its characteristics—a hygroscopic, water-soluble crystalline solid with a defined melting point and a well-characterized monoclinic crystal structure—are critical for its proper handling, application, and the development of robust synthetic protocols. The experimental methodologies outlined, including DSC, solubility analysis, and SCXRD, represent the cornerstones of modern chemical characterization,

providing the reliable and precise data required by researchers in the chemical and pharmaceutical sciences.

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